molecular formula C21H19FN4O B2431075 2-((4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile CAS No. 1351631-04-3

2-((4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile

Cat. No.: B2431075
CAS No.: 1351631-04-3
M. Wt: 362.408
InChI Key: INZNHUYCAMGVNE-UHFFFAOYSA-N
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Description

2-((4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile is a novel chemical entity designed for advanced pharmaceutical and life sciences research. This compound features a 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and role as a bioisostere for ester and amide functionalities . The integration of this heterocycle with a piperidine linker and benzonitrile group produces a complex molecular architecture of significant interest in drug discovery. The 1,3,4-oxadiazole core is extensively documented in scientific literature for its broad pharmacological potential. Research on analogous structures indicates that such compounds possess a wide spectrum of biological activities, including antitumor, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties . The specific presence of the 4-fluorophenyl substituent is a common feature in drug design, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . This reagent is particularly valuable for researchers investigating new therapeutic agents. Its structure is characteristic of molecules studied as potential enzyme inhibitors, such as tyrosine kinase inhibitors for oncology research . Furthermore, the piperidine moiety suggests potential applications in developing compounds that target the central nervous system. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c22-19-7-5-15(6-8-19)20-24-25-21(27-20)16-9-11-26(12-10-16)14-18-4-2-1-3-17(18)13-23/h1-8,16H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZNHUYCAMGVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile is a synthetic organic molecule that belongs to the oxadiazole class. Its complex structure incorporates a piperidine moiety and a benzonitrile group, contributing to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H26F2N4O2
  • Molecular Weight : 478.449 g/mol
  • CAS Number : 393794-54-2
  • LogP : 7.0658 (indicating high lipophilicity)

Biological Activity

The biological activity of this compound has been investigated in various contexts, including:

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action :
    • Inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.
    • Induction of apoptosis in tumor cells via modulation of apoptotic pathways.
  • Case Study :
    • A study demonstrated that a related oxadiazole derivative exhibited IC50 values less than 30 µM against several cancer cell lines, suggesting potent cytotoxicity .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Similar oxadiazole derivatives have been tested against various bacterial strains and have demonstrated promising results:

  • Mechanism of Action :
    • Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Case Study :
    • A recent investigation highlighted that certain oxadiazole derivatives exhibited activity comparable to standard antibiotics against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of oxadiazole compounds. Key findings include:

  • The presence of electron-withdrawing groups (like fluorine) enhances potency by increasing lipophilicity and improving membrane permeability.
  • Substituents on the piperidine ring can significantly alter pharmacokinetic properties and selectivity for biological targets.

Research Findings Summary Table

Biological ActivityMechanismIC50 ValuesReference
AnticancerPARP inhibition, apoptosis induction<30 µM (various cell lines)
AntimicrobialMembrane disruptionComparable to standard antibiotics

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Answer:
The synthesis of this compound involves multi-step reactions, including cyclization of the oxadiazole ring and functionalization of the piperidine and benzonitrile moieties. Key optimization strategies include:

  • Reagent stoichiometry : Adjust molar ratios of intermediates (e.g., hydrazine derivatives for oxadiazole formation) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction homogeneity for piperidine coupling .
  • Temperature control : Maintain 60–80°C during oxadiazole ring closure to prevent decomposition .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in methanol to achieve >95% purity .
  • Monitoring : Track reaction progress via TLC (silica gel, UV detection) and confirm completion with LC-MS .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:
A combination of techniques ensures accurate structural validation:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the fluorophenyl (δ 7.2–7.8 ppm), piperidine (δ 2.5–3.5 ppm), and benzonitrile (δ 4.0–4.5 ppm) groups. Use DEPT-135 to distinguish CH₃/CH₂ groups .
    • 19F NMR : Confirm fluorophenyl substitution (single peak near δ -110 ppm) .
  • IR spectroscopy : Detect C≡N stretching (~2220 cm⁻¹) and oxadiazole C=N/C-O bands (1600–1650 cm⁻¹) .
  • HPLC : Use a C18 column (acetonitrile/water gradient, UV 254 nm) to assess purity (>98%) and resolve residual intermediates .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s biological activity?

Answer:
SAR studies require systematic modifications and biological assays:

  • Core modifications : Synthesize analogs with variations in the oxadiazole ring (e.g., thiadiazole replacement) or piperidine substituents (e.g., methyl vs. benzyl groups) .
  • Functional assays : Test analogs against target enzymes (e.g., kinase inhibition) or cellular models (e.g., cancer cell viability) using dose-response curves (IC₅₀ calculations) .
  • Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to active sites (e.g., ATP pockets) .
  • Data validation : Replicate results across 3+ biological replicates and apply statistical tools (ANOVA, p < 0.05) to confirm significance .

Advanced: How should contradictory data in biological activity or spectroscopic results be resolved?

Answer:
Contradictions often arise from impurities, assay variability, or conformational flexibility:

  • Purity reassessment : Re-analyze samples via UPLC-MS (ESI+ mode) to detect trace impurities (<2%) that may interfere with bioassays .
  • Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry and rule out structural misassignments .
  • Assay optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., reference inhibitors) to reduce variability .
  • Dynamic studies : Conduct NMR relaxation experiments (T1/T2 measurements) to assess conformational dynamics impacting activity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the nitrile group .
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .

Advanced: How can researchers investigate the metabolic stability of this compound in vitro?

Answer:

  • Liver microsome assays : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH at 37°C. Monitor degradation via LC-MS/MS over 60 minutes to calculate half-life (t₁/₂) .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess cytochrome P450 interactions .
  • Metabolite identification : Perform HR-MS/MS fragmentation to detect hydroxylated or glucuronidated metabolites .

Advanced: What strategies can mitigate synthetic challenges in piperidine functionalization?

Answer:

  • Protecting groups : Use Boc or Fmoc groups to shield piperidine nitrogen during benzonitrile coupling, followed by deprotection with TFA .
  • Coupling reagents : Optimize with EDC/HOBt for amide bond formation or Mitsunobu conditions for ether linkages .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hr) and improve regioselectivity during alkylation .

Basic: Which databases or resources provide reliable physicochemical data for this compound?

Answer:

  • PubChem : Access experimental/log predicted data (e.g., LogP, solubility) via CID lookup .
  • SciFinder : Retrieve synthetic protocols and spectral libraries using CAS Registry Numbers .
  • Cambridge Structural Database : Reference crystallographic data for analogous piperidine-oxadiazole derivatives .

Advanced: How can computational methods predict off-target interactions for this compound?

Answer:

  • Pharmacophore modeling : Use Schrödinger’s Phase to identify overlapping features with unrelated targets (e.g., GPCRs) .
  • Proteome screening : Perform reverse docking (e.g., idTarget) against PDB structures to rank potential off-targets .
  • Toxicity prediction : Apply ADMET predictors (e.g., pkCSM) to estimate hERG inhibition or hepatotoxicity risks .

Advanced: What experimental designs are optimal for in vivo efficacy studies?

Answer:

  • Dose-ranging : Administer 10–100 mg/kg (oral or IP) in rodent models, with pharmacokinetic sampling (plasma, brain) at 0, 1, 4, 8, 24 hr .
  • Control groups : Include vehicle, reference drug, and toxicity cohorts (e.g., liver enzyme assays) .
  • Tissue distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., brain penetration for CNS targets) .

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